![molecular formula C9H8ClF3O3S B13274569 1-[4-(Trifluoromethoxy)phenyl]ethane-1-sulfonyl chloride](/img/structure/B13274569.png)
1-[4-(Trifluoromethoxy)phenyl]ethane-1-sulfonyl chloride
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Overview
Description
1-[4-(Trifluoromethoxy)phenyl]ethane-1-sulfonyl chloride is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an ethanesulfonyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Trifluoromethoxy)phenyl]ethane-1-sulfonyl chloride typically involves the reaction of 4-(trifluoromethoxy)benzene with ethanesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The process often includes steps such as purification and quality control to ensure the final product meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Trifluoromethoxy)phenyl]ethane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Organic solvents like dichloromethane and tetrahydrofuran are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives.
Scientific Research Applications
1-[4-(Trifluoromethoxy)phenyl]ethane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the development of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of agrochemicals, materials, and other industrial products.
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethoxy)phenyl]ethane-1-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds with desired properties.
Comparison with Similar Compounds
- 1-[4-(Trifluoromethoxy)phenyl]ethanone
- 4-(Trifluoromethyl)benzenesulfonyl chloride
Comparison: 1-[4-(Trifluoromethoxy)phenyl]ethane-1-sulfonyl chloride is unique due to the presence of both the trifluoromethoxy and sulfonyl chloride groups, which impart distinct chemical properties. Compared to similar compounds, it offers enhanced reactivity and stability, making it suitable for a wider range of applications in scientific research and industry.
Biological Activity
1-[4-(Trifluoromethoxy)phenyl]ethane-1-sulfonyl chloride is an organic compound characterized by a trifluoromethoxy group attached to a phenyl ring, linked to an ethanesulfonyl chloride moiety. This compound has garnered interest due to its potential applications in organic synthesis and pharmaceuticals. While specific biological activities are not extensively documented, compounds with similar structures often exhibit significant biological interactions.
- Molecular Formula : C9H8ClF3O2S
- Molecular Weight : 288.67 g/mol
- Functional Groups : Trifluoromethoxy, sulfonyl chloride
The trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, which may contribute to its bioactivity.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally related compounds that have documented biological activities:
Compound Name | Molecular Formula | Key Features | Documented Activity |
---|---|---|---|
1-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride | C9H8ClF3OS | Similar structure with trifluoromethyl group | Used in similar applications |
2-[4-(Trifluoromethyl)phenyl]ethene-1-sulfonyl chloride | C9H6ClF3O2S | Features an ethene linkage | Known for reactivity in organic synthesis |
N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine | C14H12N4O2S | Active non-nucleoside reverse transcriptase inhibitor | Active against yellow fever virus (YFV) |
Case Studies and Research Findings
While direct studies on this compound are sparse, research on similar sulfonamide derivatives provides valuable insights:
- Sulfonamides as Antiviral Agents : Research indicates that sulfonamide derivatives can inhibit viral replication. For example, the compound RCB16003 demonstrated low micromolar potency against YFV, suggesting that similar mechanisms might be applicable to this compound .
- Anticancer Properties : Compounds containing triazole rings have shown improved antiproliferative activity in various cancer cell lines. This suggests that modifications leading to enhanced stability and reactivity could yield potent anticancer agents .
Properties
Molecular Formula |
C9H8ClF3O3S |
---|---|
Molecular Weight |
288.67 g/mol |
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]ethanesulfonyl chloride |
InChI |
InChI=1S/C9H8ClF3O3S/c1-6(17(10,14)15)7-2-4-8(5-3-7)16-9(11,12)13/h2-6H,1H3 |
InChI Key |
JXRCAMGFUFZHJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC(F)(F)F)S(=O)(=O)Cl |
Origin of Product |
United States |
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